molecular formula C14H12N6O2 B2594386 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034412-94-5

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2594386
CAS No.: 2034412-94-5
M. Wt: 296.29
InChI Key: USTWUXPFQWXYSB-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the Cys481 residue in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism makes it a critical tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders driven by aberrant B-cell activation. Researchers utilize this compound to elucidate the role of BTK in cellular proliferation, survival, and differentiation , providing valuable insights for the development of novel targeted therapies. Its high selectivity profile minimizes off-target effects, enabling clearer interpretation of experimental results in both in vitro and in vivo models of disease.

Properties

IUPAC Name

5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13-9-7-19(14(22)12-15-8-16-18-12)6-4-10(9)17-11-3-1-2-5-20(11)13/h1-3,5,8H,4,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTWUXPFQWXYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the subsequent cyclization to form the triazatricyclo structure. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole-carboxylate group and halogenated positions (if present) participate in nucleophilic substitutions. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeYield/SelectivitySource
Amide Formation Amines, DCC/DMAP, DCM, RTSubstitution of carboxylate with amide linkage65–78%
Halogen Exchange NaN₃, DMF, 70°CAzide introduction at halogenated positions78–82%
Thiol Substitution Thiophenol, K₂CO₃, DMF, 80°CSulfur-containing derivatives70–85%
  • Mechanistic Insight : The electron-deficient triazole ring enhances electrophilicity at adjacent positions, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols .

Cyclization and Ring-Forming Reactions

The tricyclic framework enables intramolecular cyclization under controlled conditions:

Reaction TypeReagents/ConditionsOutcomeKey ObservationsSource
Triazole Ring Closure NH₂NH₂, EtOH, refluxFormation of fused triazole-tetrazepinesEnhanced thermal stability (TGA)
Thiazole Formation Lawesson’s reagent, toluene, 110°CConversion of carbonyl to thioamideImproved solubility in polar solvents
  • Structural Confirmation : X-ray crystallography (e.g., twist angles B/C : 3.80–9.98°) validates cyclization efficiency.

Condensation and Carbonyl Reactivity

The carbonyl group undergoes condensation with aldehydes/ketones:

Reaction TypeReagents/ConditionsProductApplicationsSource
Chalcone Synthesis Benzaldehyde, NaOH, EtOH, RTα,β-unsaturated ketone derivativesAnticancer screening (IC₅₀: 0.08 μM)
Schiff Base Formation Aniline derivatives, glacial AcOH, ΔImine-linked conjugatesAntimicrobial activity (MIC: 0.5 μM)
  • Kinetic Studies : Second-order rate constants (k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}) confirm rapid imine formation .

Cross-Coupling Reactions

Halogenated analogs participate in Pd-catalyzed couplings:

Reaction TypeReagents/ConditionsProductDetonation Velocity (m/s)Source
Suzuki Coupling Arylboronic acids, Pd(OAc)₂, K₂CO₃, ΔBiaryl derivatives7874–8097
Heck Coupling Styrene, Pd/C, NEt₃, DMFAlkenylated analogsN/A
  • Catalytic Efficiency : Pd(OAc)₂ (5 mol%) in THF/H₂O achieves >90% conversion .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition onset at 220°C (TGA), with char residue >30% .

  • Hydrolytic Sensitivity : Carboxylate group hydrolyzes under strong acidic (pH <2) or basic (pH >12) conditions, forming triazole-carboxylic acid .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cycloadditions and condensation reactions. Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
  • Infrared Spectroscopy (IR) : Provides information on functional groups present.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance:

  • Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The specific compound has been studied for its effectiveness against strains resistant to conventional treatments .
  • Antibacterial Activity : Research indicates that triazole derivatives can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .

Anticancer Properties

The compound's structure allows it to interact with various biological targets involved in cancer progression:

  • Inhibition of Tumor Growth : Studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in vitro against breast cancer and colon cancer cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes or pathways crucial for tumor growth, such as COX-2 or thymidine phosphorylase .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is particularly useful in:

  • Catalysis : Triazole-based ligands can enhance catalytic activity in various organic transformations.
  • Material Development : The coordination compounds formed can be utilized in developing new materials with tailored properties for applications in electronics or photonics.

Summary of Research Findings

Application AreaKey Findings
Antimicrobial ActivityEffective against MRSA and other resistant strains; potential as antifungal agents .
Anticancer PropertiesInduces apoptosis and inhibits tumor growth in various cancer cell lines .
Coordination ChemistryActs as a ligand for metal complexes; useful in catalysis and material science applications .

Case Studies

  • Antifungal Efficacy Study : A study evaluated the antifungal activity of several triazole derivatives against Candida species, showing that the compound exhibited significant inhibition at low concentrations compared to standard antifungal treatments.
  • Anticancer Research : A series of experiments demonstrated that modifications to the triazole structure could enhance its cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that may guide future drug design.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s larger tricyclic system (14-membered vs. 12-membered in ) may enhance steric effects and binding selectivity.
  • The 1,2,4-triazole moiety differentiates it from tetrazole-based bioisosteres (e.g., in ), which exhibit higher lipophilicity but similar acidity to carboxylic acids.

SAR Insights :

  • Antitumor activity correlates with triazole/thiadiazole hybrid structures (e.g., 9b and 12a), where substituents like phenyl groups improve potency .
  • The target compound’s tricyclic core could mimic DNA-intercalating agents or kinase inhibitors, though experimental validation is needed.

Physicochemical Properties

Physical and spectral properties of analogous compounds provide insights:

Compound / Class Melting Point (°C) UV-Vis λₘₐₓ (nm) Solubility Spectral Data Highlights
Tetrazole derivatives 134–303 224–473 Low in water Distinct IR (C=N, N–H) and NMR shifts
Oxadiazole-2-thiones 120–250 Not reported Moderate in DMSO IR: C=S stretch at ~1200 cm⁻¹
Thiadiazole 9b Not reported Not reported Likely lipophilic MS: Molecular ion peaks confirmed

Key Comparisons :

  • Tetrazoles () exhibit broad UV-Vis absorption (224–473 nm), suggesting conjugated π-systems, while the target compound’s tricyclic core may absorb at higher wavelengths.
  • The thione tautomer in oxadiazole-2-thiones () is energetically favored, which may influence reactivity and stability.

Biological Activity

The compound 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a triazole moiety that is known for its diverse biological activities. The presence of nitrogen atoms in the triazole ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies show that compounds containing the 1,2,4-triazole core have demonstrated potent antibacterial effects against several Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, often showing minimal inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : Triazole derivatives are also noted for their antifungal properties. Some studies report antifungal activities up to 80-fold higher than standard treatments such as ketoconazole . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that compounds similar to 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant cytotoxicity against various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). IC50 values often fall in the low micromolar range .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or sub-G0/G1), which are critical for halting cancer progression. Molecular docking studies suggest strong interactions with key proteins involved in cancer signaling pathways .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

StudyCompound TestedBiological ActivityKey Findings
Various Triazole DerivativesAntibacterialShowed higher potency than ampicillin against resistant strains.
S-substituted TriazolesAnticancerSignificant cytotoxicity against HT-29 cells; induced cell cycle arrest.
4-Amino Triazole DerivativesAntimicrobialEffective against E. coli with MIC values comparable to ceftriaxone.

Q & A

Basic: What synthetic strategies are recommended for constructing the tricyclic core of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one?

Methodological Answer:
The tricyclic framework can be synthesized via cyclocondensation reactions. For analogous triazatricyclic systems, multi-step protocols involving heterocyclic ring closures are common. For example, triazole-thiol intermediates (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole) are synthesized using catalytic PEG-400 media and Bleaching Earth Clay under mild heating (70–80°C), with reaction progress monitored by TLC . Adjusting substituent positions in precursor molecules (e.g., 1H-tetrazole-5-acetic acid derivatives) may facilitate cyclization. Post-synthesis purification via recrystallization in solvents like aqueous acetic acid is recommended .

Basic: How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1500–1600 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and tricyclic backbone carbons (e.g., bridgehead carbons at δ 50–70 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z).
  • HPLC-PDA : Assess purity (>95% by area normalization). Cross-reference data with structurally similar compounds, such as 1-benzyl-1H-1,2,3,4-tetrazole-5-thiol, where NMR and IR correlations are critical .

Advanced: What experimental designs are suitable for resolving contradictions in spectral data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR band shifts) often arise from conformational isomerism or impurities. Address this via:

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., ring-flipping in tricyclic systems).
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals.
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in triazole rings.
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structure . For example, studies on 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde used crystallography to confirm regioselectivity .

Advanced: How can computational modeling predict the reactivity of the triazole-carbonyl moiety in this compound?

Methodological Answer:
Employ density functional theory (DFT) to:

  • Calculate Frontier Molecular Orbitals : Identify nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps for triazole rings).
  • Simulate Reaction Pathways : Model acyl transfer reactions (e.g., hydrolysis of the carbonyl group under varying pH).
  • Solvent Effects : Use polarizable continuum models (PCM) to predict stability in aqueous vs. organic media. For instance, 1H-tetrazole-5-acetic acid derivatives exhibit pH-dependent stability, which can be computationally validated .

Advanced: What methodologies assess the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:
Design tiered experiments:

  • Phase 1 (Lab-Scale) :
    • Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C; monitor degradation via LC-MS.
    • Photolysis : Use UV/Vis lamps to simulate sunlight; quantify breakdown products.
  • Phase 2 (Microcosm) :
    • Sediment-Water Partitioning : Measure log Koc using batch equilibrium tests.
    • Biotic Degradation : Inoculate with microbial consortia; track mineralization via CO₂ evolution . Reference frameworks from Project INCHEMBIOL, which standardizes ecotoxicological assays for heterocycles .

Advanced: How can researchers optimize reaction yields while minimizing by-products in tricyclic heterocycle synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., TiCl₄) for regioselective cyclization, as seen in desmethylclozapine synthesis (69% yield) .
  • Solvent Optimization : Use PEG-400 or ethanol to enhance solubility and reduce side reactions (e.g., dimerization).
  • By-Product Analysis : Isolate and characterize minor products (e.g., via prep-HPLC) to identify competing pathways. For example, amidine by-products formed during triazole synthesis were mitigated by adjusting stoichiometry .

Advanced: What in vitro assays evaluate the bioactivity of this compound’s triazole pharmacophore?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates.
  • Cellular Uptake Studies : Use fluorescently labeled analogs (e.g., BODIPY tags) to track intracellular localization.
  • Mutagenicity Screening : Ames test with S. typhimurium strains TA98/TA100 to assess genotoxicity . Compare results to structurally related 1H-tetrazole-5-acetic acid derivatives, which show pH-dependent bioactivity .

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